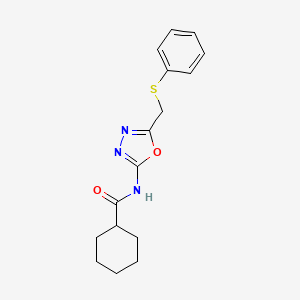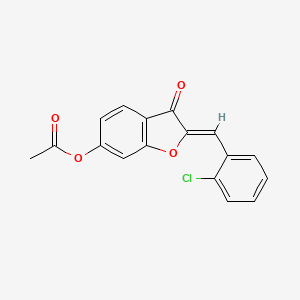![molecular formula C23H17N3O B2542991 8-甲氧基-1,3-二苯基-1H-吡唑并[4,3-c]喹啉 CAS No. 1251682-56-0](/img/structure/B2542991.png)
8-甲氧基-1,3-二苯基-1H-吡唑并[4,3-c]喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 8-methoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is a derivative of the 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline (DPPQ) family. The DPPQ derivatives are known for their photoluminescent properties, which are highly solvatochromic, meaning their emission spectra change with the polarity of the solvent . These compounds are of interest due to their potential applications in electroluminescent devices such as organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of DPPQ derivatives typically involves the catalytic reduction of nitrobenzyl-substituted pyrazolinones or the interaction of aminobenzyl precursors with aldehydes and ketones . The specific synthesis route for 8-methoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is not detailed in the provided papers, but it can be inferred that similar methods could be applied with methoxy substituents to achieve the desired compound.
Molecular Structure Analysis
The molecular structure of DPPQ derivatives is characterized by spectroscopic methods, including mass, infrared (IR), and proton nuclear magnetic resonance (1H NMR) spectra . These techniques allow for the determination of the molecular framework and the identification of substituents like methoxy groups. The presence of such substituents can significantly affect the electronic properties of the molecule, which in turn influences its photophysical behavior.
Chemical Reactions Analysis
The DPPQ derivatives undergo various chemical reactions depending on the substituents and reaction conditions. For instance, the reduction of spiro compounds with sodium borohydride or lithium aluminum hydride leads to different products compared to reduction with zinc and acetic acid . These reactions are crucial for modifying the electronic structure and, consequently, the photophysical properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of DPPQ derivatives, such as solvatochromism, are significant for their application in electroluminescent devices. The solvatochromic behavior indicates strong electron transfer effects within the molecule upon excitation . The electroluminescence (EL) spectra of OLEDs containing these compounds show that the emission can be tuned across the blue to green spectral regions by doping the polyvinylcarbazole (PVK) host matrix with different DPPQ derivatives . This tunability is essential for the development of OLEDs with specific color emission requirements.
科学研究应用
超分子聚集
通过研究类似于8-甲氧基-1,3-二苯基-1H-吡唑并[4,3-c]喹啉的分子上取代物的影响,显著增强了对超分子聚集的研究。Portilla等人(2005年)探讨了不同取代物如何影响二氢苯并吡唑喹啉的超分子聚集的维度,揭示了分子通过氢键和π-π相互作用的组合形成复杂结构。这项研究提供了关于分子修饰如何影响超分子聚集的形成和性质的见解(Portilla, J., Quiroga, J., Cobo, J., Low, J. N., & Glidewell, C., 2005)。
电致发光材料
在电致发光领域,Gondek等人(2008年)表征了一系列1,3-二苯基-1H-吡唑并[3,4-b]喹啉的甲氧基和羧乙氧基衍生物。他们的研究结果表明这些化合物作为电致发光应用材料的潜力,突出了它们的溶剂致色光致发光光谱和在有机发光二极管(OLEDs)中使用的适用性。这项研究强调了分子工程在开发用于电子和光子器件的新材料中的重要性(Gondek, E., Całus, S., Danel, A., & Kityk, A., 2008)。
抗菌化合物
El-Gamal等人(2016年)合成了一系列新型喹啉衍生物,包括与8-甲氧基-1,3-二苯基-1H-吡唑并[3,4-b]喹啉相关的化合物,以评估它们的抗菌活性。这项研究不仅扩展了喹啉衍生物作为潜在抗菌剂的理解,还展示了结构修饰在增强对各种细菌和真菌菌株的生物活性中的重要性(El-Gamal, K. M., Hagrs, M. S., & Abulkhair, H. S., 2016)。
缓蚀剂
Saraswat和Yadav(2020年)探讨了喹啉衍生物在酸性介质中对低碳钢的缓蚀行为。他们的研究结果表明,包括结构类似于8-甲氧基-1,3-二苯基-1H-吡唑并[3,4-b]喹啉的化合物在缓蚀效率方面表现出显著的效果,突出了这些衍生物在工业应用中保护金属免受腐蚀的潜力(Saraswat, V. & Yadav, M., 2020)。
蛋白激酶抑制剂
Lapa等人(2013年)发现3-氨基-1H-吡唑并[3,4-b]喹啉,与8-甲氧基-1,3-二苯基-1H-吡唑并[4,3-c]喹啉密切相关,具有广泛的蛋白激酶抑制活性。这项研究为开发激酶抑制剂提供了新途径,可能对治疗受蛋白激酶调控的疾病产生影响(Lapa, G., Bekker, O. B., Mirchink, E., Danilenko, V., & Preobrazhenskaya, M., 2013)。
安全和危害
属性
IUPAC Name |
8-methoxy-1,3-diphenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c1-27-18-12-13-21-19(14-18)23-20(15-24-21)22(16-8-4-2-5-9-16)25-26(23)17-10-6-3-7-11-17/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKUWUIJHHADSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


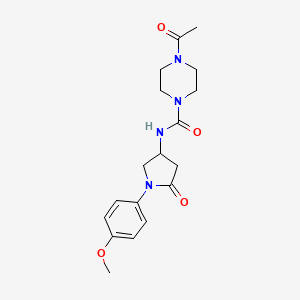


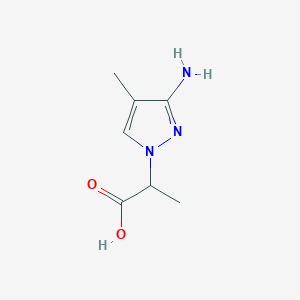
![N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2542919.png)
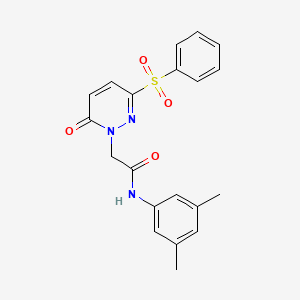

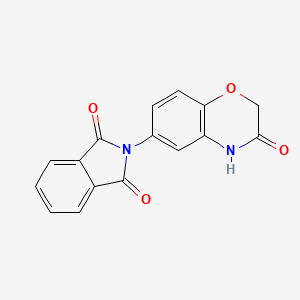

![2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2542926.png)
![(2S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2542927.png)
